N-Tosyl-3-pyrrolecarboxylic Acid
Overview
Description
Synthesis Analysis
The synthesis of N-Tosyl-3-pyrrolecarboxylic Acid and related pyrrole derivatives often involves base-induced cycloaddition of N-(tosylmethyl)imino compounds to Michael acceptors, leading to the formation of 2,3,4-trisubstituted pyrroles. This method, highlighted by Houwing and Leusen (1981), is notable for its one-operation synthesis, regiospecificity, and efficiency in accessing otherwise challenging pyrrole structures (Houwing & Leusen, 1981). Additionally, nickel-catalyzed arylative cyclizations of N-tosyl alkynamides, as explored by Gillbard et al. (2018), further expand the repertoire of synthesizing multisubstituted pyrroles, showcasing the versatility of this compound precursors (Gillbard et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound derivatives often involves intricate intramolecular interactions, as evidenced by studies on related compounds. For instance, Muthuraja et al. (2018) investigated the molecular properties of N-p-tolyl-5-oxo pyrrolidine-3-carboxylic acid, highlighting the influence of hydrogen bonding on the molecule's properties and behavior (Muthuraja et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse, ranging from cycloaddition reactions to transformations under catalytic conditions. The work by Deng et al. (2002) on Rh2(OAc)4-mediated diazo decomposition offers a pathway to efficiently generate pyrrole derivatives from N-Tosyl)amino substituted -keto diazo carbonyl compounds (Deng et al., 2002).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility and crystallinity, can be significantly influenced by substituents and molecular interactions. Studies on similar pyrrole-based compounds, like those by García-Zarracino and Höpfl (2005), reveal how substituents and solvent interactions can alter supramolecular structures and physical characteristics (García-Zarracino & Höpfl, 2005).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, are pivotal for its application in synthetic chemistry. The versatility of tosylmethyl isocyanide (TosMIC) in synthesizing pyrrole derivatives, as discussed by Trofimov et al. (2022), illustrates the compound's broad utility in creating diverse pyrrole-based structures with significant chemical functionalities (Trofimov et al., 2022).
Scientific Research Applications
Synthesis of Multisubstituted Pyrroles : N-Tosyl-3-pyrrolecarboxylic Acid plays a role in the synthesis of multisubstituted pyrroles through nickel-catalyzed arylative cyclizations of N-tosyl alkynamides. These pyrroles can serve as precursors to BODIPY derivatives and biologically active compounds (Gillbard et al., 2018).
Catalysis in Aqueous Aldol Reactions : N-Tosyl-(S a)-binam-l-prolinamide, related to this compound, efficiently catalyzes the aqueous aldol reaction between ketones and glyoxylic acid, leading to the synthesis of chiral α-hydroxy-γ-keto acids and esters with high enantioselectivity (Moles et al., 2014).
Production of Functional Pyrrolidines : The cyclization of N-tosyl-oxiranepropylamines efficiently produces functional pyrrolidines, offering potential applications in synthesis (Nuhrich & Moulines, 1991).
Synthesis of Pyrrole Derivatives : Rh2(OAc)4-catalyzed diazo decomposition of (N-tosyl)amino-β-keto-α-diazo carbonyl compounds is an efficient method to produce pyrrole derivatives, demonstrating the versatility of this compound in organic synthesis (Deng et al., 2002).
Synthesis of N-tosyl Amides and Lactams : N-tosyl amides and lactams can be prepared under mild conditions using this compound, highlighting its role in the synthesis of important organic molecules (Tanner & Somfai, 1988).
Safety and Hazards
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-9-2-4-11(5-3-9)18(16,17)13-7-6-10(8-13)12(14)15/h2-8H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHPMGMXSFLPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369207 | |
Record name | N-Tosyl-3-pyrrolecarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106058-86-0 | |
Record name | N-Tosyl-3-pyrrolecarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methylbenzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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